Dual PI3Kγ/δ Enzyme Inhibition with Sub-Nanomolar Potency and Defined Selectivity Window
AZD8154 demonstrates potent, balanced inhibition of both PI3Kγ and PI3Kδ isoforms in human enzyme assays, with selectivity over the α and β isoforms [1]. In a direct head-to-head comparison within the same assay system, the compound's pIC50 values against human PI3Kγ and PI3Kδ are 9.1 and 9.2, respectively (IC50 = 0.79 nM and 0.69 nM). This contrasts with the selectivity profile of nemiralisib (GSK2269557), which, while potent on PI3Kδ (pIC50 = 9.9), exhibits >1000-fold selectivity over PI3Kγ (pIC50 = 5.2) . Similarly, duvelisib (IPI-145) shows an IC50 for PI3Kδ of 2.5 nM but is approximately 10-fold less potent against PI3Kγ (IC50 = 27 nM) .
| Evidence Dimension | Enzyme inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | Human PI3Kγ pIC50 = 9.1 (IC50 = 0.79 nM); Human PI3Kδ pIC50 = 9.2 (IC50 = 0.69 nM); PI3Kα IC50 = 61 nM; PI3Kβ IC50 = 1400 nM |
| Comparator Or Baseline | Nemiralisib: PI3Kδ pIC50 = 9.9, PI3Kγ pIC50 = 5.2; Duvelisib: PI3Kδ IC50 = 2.5 nM, PI3Kγ IC50 = 27 nM |
| Quantified Difference | AZD8154 exhibits ~0.79 nM and 0.69 nM potency on γ/δ; Nemiralisib is >1000-fold selective for δ over γ; Duvelisib has ~10.8-fold preference for δ over γ. |
| Conditions | Human recombinant PI3K enzyme assays (ADP-Glo Kinase Assay) as reported in primary literature and vendor datasheets. |
Why This Matters
The balanced, sub-nanomolar dual inhibition of PI3Kγ and PI3Kδ is essential for modulating both innate and adaptive immune cell functions in the lung, a profile not achieved by highly δ-selective agents like nemiralisib.
- [1] AstraZeneca. AZD8154 Preclinical Pharmacology Data. Open Innovation. View Source
